2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(1H-imidazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-9-3-1-2-4-10(9)13(18)16(12)8-5-11-14-6-7-15-11/h1-4,6-7H,5,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACMVISDTWGEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield amines .
Scientific Research Applications
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity .
Comparison with Similar Compounds
Compound 16 ():
- Structure : 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione.
- Synthesis : Reflux with ethylenediamine in dioxane (95% yield).
- Key Features : A phenyl ring bridges the phthalimide and 2-methylimidazole groups.
- Differentiation : The phenyl spacer increases rigidity and may reduce solubility compared to the target compound’s flexible ethyl chain.
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione ():
- Structure : Phthalimide linked to a 4,5-diphenylimidazole via a phenyl group.
- Synthesis : Cyclization of benzil and phthalic anhydride (85% yield).
Thalidomide ():
- Structure : 2-(2,6-Dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione.
- Differentiation: Replaces the imidazole-ethyl group with a glutarimide ring, conferring immunomodulatory activity but notorious teratogenicity.
2-{(1-Phenylethyl-1H-benzo[d]imidazol-2-yl)methyl}isoindoline-1,3-dione ():
- Structure : Benzimidazole linked via a methyl group to phthalimide.
- Synthesis: Leuckart reaction with acetophenone under microwave irradiation.
Physicochemical Properties
*Predicted based on analogs (e.g., : density 1.323; pKa 1.03).
Biological Activity
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that combines imidazole and isoindole moieties. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Imidazole Ring: Contributes to biological interactions due to its ability to coordinate with metal ions.
- Isoindole Moiety: Enhances the compound's stability and biological compatibility.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Nucleic Acid Interaction: The compound may bind to DNA/RNA structures, affecting their function and stability.
- Metal Ion Coordination: Its capacity to coordinate with metal ions can influence enzymatic activities and cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate inhibition | |
| Gram-negative bacteria | Low inhibition | |
| Fungal strains | Significant inhibition |
Anticancer Properties
Recent studies have explored the compound's anticancer potential. The results suggest that it may induce apoptosis in cancer cells through various pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction | |
| HeLa (Cervical) | 20 | Cell cycle arrest | |
| MCF7 (Breast) | 25 | DNA damage |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Antibacterial Activity: A study evaluated the compound against a panel of bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus, indicating its potential as an antibacterial agent.
- Methodology: Disc diffusion method was employed.
- Findings: Zones of inhibition ranged from 10 to 15 mm depending on concentration.
-
Anticancer Efficacy in vitro: Another study assessed the cytotoxic effects on various cancer cell lines using MTT assays. The compound demonstrated selective toxicity towards cancer cells compared to normal cells.
- Methodology: MTT assay for cell viability.
- Findings: Significant reduction in viability was observed in treated cancer cells.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved by varying solvents (e.g., ethanol or acetic acid), reaction times, and stoichiometric ratios. For example, refluxing equimolar solutions of precursors in ethanol (as in ) yielded 72% purity. Thin-layer chromatography (TLC) with hexane:ethyl acetate (60:40) can monitor reaction progress (Rf = 0.77, as in ). Recrystallization from DMF/acetic acid mixtures () may further enhance purity.
Q. What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- 1H NMR : Analyze proton environments (e.g., δ 11.78 ppm for NH groups in DMSO-d6, ).
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., CCDC 1017262 in ).
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- Comparative analysis with computational models (e.g., DFT) can validate experimental data .
Q. How can tautomeric forms of the compound be identified and quantified in solution?
- Methodological Answer : Variable-temperature NMR (e.g., in DMSO-d6) can detect dynamic tautomerism by observing proton shifts at different temperatures. Computational studies (e.g., Gaussian software) can predict stable tautomers based on Gibbs free energy differences. highlights tautomeric mixtures (Compounds 2a/2a’ and 3a/3a’) with distinct melting points and Rf values .
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s biological activity and molecular targets?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with imidazole-sensitive targets (e.g., cytochrome P450) using UV-Vis kinetics.
- Molecular docking : Simulate binding affinities with proteins (e.g., using AutoDock Vina). notes its potential as an acylating agent, suggesting nucleophilic attack mechanisms.
- Cellular assays : Measure cytotoxicity or antifungal activity via microdilution (as in ’s antibacterial protocols) .
Q. How can environmental degradation pathways be studied under simulated conditions?
- Methodological Answer : Design accelerated degradation studies using HPLC or LC-MS to track breakdown products under varying pH, UV light, or microbial exposure. ’s environmental fate framework recommends analyzing abiotic/biotic transformations and ecotoxicological impacts via OECD guidelines .
Q. Which computational approaches predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., π-π stacking in ).
- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding over nanosecond timescales.
- QSAR models : Corrogate substituent effects on bioactivity using regression analysis .
Q. How should researchers address discrepancies in reported biological activities or physicochemical properties?
- Methodological Answer : Systematically replicate experiments under controlled conditions (e.g., randomized block designs, ). Use meta-analysis to reconcile data conflicts, ensuring variables like solvent polarity (e.g., DMSO vs. ethanol) and temperature are standardized. Cross-validate findings via orthogonal techniques (e.g., XRD vs. NMR for tautomerism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
